
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
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Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that facilitate diverse interactions with biological targets. The key components include:
- A pyrrolidine ring
- A furan moiety
- A benzenesulfonamide group
The molecular formula is C19H22N4O5S, and it has a molecular weight of 446.49 g/mol .
The mechanism of action for sulfonamide derivatives generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to antibacterial activity. Additionally, studies suggest that this compound may interact with various ion channels and receptors, potentially influencing cardiovascular functions and neurotransmission .
Antimicrobial Activity
Sulfonamides are well-known for their antibacterial properties. The presence of the sulfonamide functional group (-SO2NH2) is crucial in mediating these effects. Research indicates that compounds similar to This compound exhibit significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.
Cardiovascular Effects
Recent studies have evaluated the effects of benzenesulfonamide derivatives on cardiovascular parameters. For instance, an isolated rat heart model demonstrated that certain sulfonamide derivatives could decrease perfusion pressure and coronary resistance. This suggests potential applications in managing cardiovascular diseases .
Table 1: Effects on Perfusion Pressure
Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|
Control | - | Baseline |
Benzenesulfonamide | 0.001 | Decrease observed |
4-(2-aminoethyl)-benzenesulfonamide | 0.001 | Significant decrease |
4-[3-(4-nitro-phenyl)-ureido]-sulfonamide | 0.001 | Minimal effect |
Case Studies
- Study on Cardiovascular Activity : In a controlled experiment using isolated rat hearts, the compound demonstrated a time-dependent reduction in perfusion pressure when administered at low concentrations (0.001 nM). This effect was attributed to the interaction with calcium channels, indicating a potential for developing treatments for hypertension .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds showed that modifications in the side chains significantly enhanced antibacterial activity against resistant strains of bacteria, suggesting that similar modifications could be explored for this compound .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Theoretical models using software like SwissADME have predicted favorable pharmacokinetic properties, including good oral bioavailability and moderate permeability across biological membranes .
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-19-5-6-20(25)23(19)16-1-3-17(4-2-16)30(26,27)21-13-18(15-7-10-28-14-15)22-8-11-29-12-9-22/h1-4,7,10,14,18,21H,5-6,8-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSICPIAKUAUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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